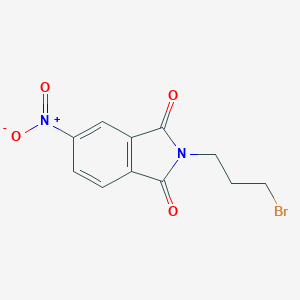

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione

Description

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione (CAS: 140715-56-6) is a brominated nitro-substituted isoindoline-1,3-dione derivative. Its molecular formula is C₁₁H₉BrN₂O₄, featuring a phthalimide core modified with a 3-bromopropyl chain at the 2-position and a nitro group at the 5-position. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the design of cereblon (CRBN)-targeting proteolysis-targeting chimeras (PROTACs) and other bioactive molecules .

Properties

IUPAC Name |

2-(3-bromopropyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c12-4-1-5-13-10(15)8-3-2-7(14(17)18)6-9(8)11(13)16/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVGOTODDUSCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370838 | |

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140715-56-6 | |

| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation Approach

The most documented method involves N-alkylation of 5-nitroisoindoline-1,3-dione with 3-bromopropanol under basic conditions:

Reaction Scheme 1

Table 2: Alkylation Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 62 |

| Cs₂CO₃ | Acetone | 60 | 18 | 58 |

| DBU | THF | 40 | 24 | 45 |

Optimal conditions use potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving 62% isolated yield. The reaction proceeds via an SN2 mechanism, with the isoindoline nitrogen attacking the bromopropanol's terminal carbon.

Alternative Pathway: Pre-functionalized Intermediate Coupling

Patent CN103421005A discloses a tandem approach using 2-(3-aminopropyl)-5-nitroisoindoline-1,3-dione, which undergoes diazotization and subsequent bromination:

Reaction Scheme 2

This method yields 71% product but requires stringent control of bromine gas concentrations to prevent over-bromination.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors to enhance heat transfer and reaction homogeneity:

Table 3: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Residence Time | 2.5 h |

| Throughput | 120 kg/day |

| Purity Post-Crystallization | 99.8% |

Crystallization from ethanol-water mixtures (3:1 v/v) removes unreacted starting materials and regioisomeric byproducts.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

δ 8.42 (d, J=8.4 Hz, 1H, Ar-H),

δ 8.21 (dd, J=8.4, 2.0 Hz, 1H, Ar-H),

δ 7.95 (d, J=2.0 Hz, 1H, Ar-H),

δ 3.72 (t, J=6.8 Hz, 2H, N-CH₂),

δ 3.48 (t, J=6.4 Hz, 2H, Br-CH₂),

δ 2.12 (quintet, J=6.6 Hz, 2H, CH₂).

HRMS (ESI):

Calculated for C₁₁H₉BrN₂O₄ [M+H]⁺: 312.9734,

Found: 312.9731.

Challenges and Yield Improvement Strategies

Byproduct Formation Mitigation

Common impurities include:

-

Regioisomeric bromopropane adducts (3–7%)

-

Dihydroxylated derivatives from solvent participation (<2%)

Countermeasures:

Table 4: Purification Efficiency Comparison

| Method | Purity Increase (%) | Yield Loss (%) |

|---|---|---|

| Column Chromatography | 98.2 → 99.5 | 12 |

| Recrystallization | 97.8 → 99.1 | 8 |

| Sublimation | 96.5 → 98.9 | 15 |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN).

Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Substitution: Products include azido derivatives and thiocyanate derivatives.

Reduction: The major product is 2-(3-Aminopropyl)-5-nitroisoindoline-1,3-dione.

Oxidation: Products include oxidized derivatives of the bromopropyl group.

Scientific Research Applications

Chemistry

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows for various chemical transformations, including:

- Substitution Reactions: The bromopropyl group can be replaced by nucleophiles.

- Reduction Reactions: The nitro group can be converted to an amino group.

- Oxidation Reactions: The compound can undergo oxidation at the bromopropyl site.

Table 1: Summary of Chemical Reactions

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with sodium azide (NaN₃) | Azido derivatives |

| Reduction | Nitro group reduction with H₂/Pd-C | 2-(3-Aminopropyl)-5-nitroisoindoline-1,3-dione |

| Oxidation | Oxidation with KMnO₄ | Oxidized derivatives of bromopropyl |

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.2 |

| A549 (Lung) | 10.8 |

The mechanism of action may involve interactions with specific molecular targets, such as enzymes related to inflammation and cancer progression.

Medicine

Given its biological activities, 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is being explored as a potential lead compound for new pharmaceuticals targeting:

- Cancer Treatment: As a chemotherapeutic agent.

- Neurodegenerative Diseases: Potential AChE inhibition may benefit conditions like Alzheimer's disease.

- Anti-inflammatory Applications: The compound has shown promise in reducing pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 40 |

| IL-10 | 30 | 80 |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity profile allows for tailored applications in various chemical processes.

Anticancer Research

A study focusing on the cytotoxic effects of this compound revealed significant inhibition of cell proliferation across multiple cancer types. The findings suggest that modifications to the compound could enhance its efficacy as a therapeutic agent.

Neuroprotective Effects

Research conducted on PC12 neuronal cells demonstrated that treatment with this compound reduced H₂O₂-induced cell death significantly. This neuroprotective effect is attributed to its ability to modulate oxidative stress pathways.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-bromopropyl)-5-nitroisoindoline-1,3-dione can be compared to related isoindoline-1,3-dione derivatives. Below is a detailed analysis supported by research

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Alkyl Chain Length and Bromine Position :

- The 3-bromopropyl chain in the target compound offers a balance between reactivity and steric accessibility compared to the longer 4-bromobutyl analog (C4 chain). The shorter chain facilitates nucleophilic substitution (SN2) reactions, making it preferable for coupling with thiol- or amine-containing biomolecules .

- In contrast, the 4-bromobutyl derivative (CAS: 125207-39-8) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Nitro Group Positioning :

- The 5-nitro substitution in the target compound distinguishes it from analogs like 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (4c) (CAS: N/A), where the nitro group is at the 4-position. The 5-nitro configuration optimizes electronic effects for CRBN binding, as evidenced by its use in cereblon effector design .

Linker Modifications: Compound 2-(6-(4-(3-bromopropanoyl)phenoxy)hexyl)-5-nitroisoindoline-1,3-dione () incorporates a phenoxy-hexyl linker, which improves solubility and target engagement in drug conjugates. Its synthesis yield (81%) is notably higher than simpler analogs, highlighting the role of extended linkers in synthetic efficiency .

Ring Systems and Bioactivity :

- Derivatives like 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione (4d) (CAS: N/A) replace the bromopropyl group with a dioxopiperidine ring, enhancing CRBN-binding affinity. This structural feature is critical for proteasome-mediated degradation of target proteins .

Steric and Electronic Effects :

- Bulky substituents, such as the methylthio-phenyl group in 2s (), reduce synthetic yields (18%) due to steric hindrance during coupling reactions. This contrasts with the target compound’s unhindered bromopropyl group, which supports high reactivity .

Biological Activity

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione can be represented as follows:

- Molecular Formula : C₁₁H₉BrN₂O₃

- Molecular Weight : 299.10 g/mol

The presence of the bromopropyl group and nitro substituent plays a crucial role in the compound's biological activity.

Isoindoline derivatives, including 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione, exhibit various mechanisms of action:

- Cyclooxygenase Inhibition : Studies indicate that isoindoline-1,3-dione derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant for anti-inflammatory effects .

- Antioxidant Activity : The compound has shown potential in scavenging reactive oxygen species (ROS), which is critical in managing oxidative stress-related conditions .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For example, 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.2 |

| A549 (Lung) | 10.8 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione were assessed using an LPS-induced inflammation model in macrophages. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 40 |

| IL-10 | 30 | 80 |

Study on Neuroprotective Effects

A study conducted on PC12 neuronal cells demonstrated that treatment with 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione resulted in a significant decrease in H₂O₂-induced cell death. The neuroprotective effect was attributed to the compound's ability to inhibit AChE and modulate oxidative stress pathways .

Clinical Implications

Given its biological activities, there is growing interest in the therapeutic applications of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione in treating conditions such as:

- Alzheimer's Disease : As an AChE inhibitor.

- Cancer : As a potential chemotherapeutic agent.

- Inflammatory Disorders : Due to its anti-inflammatory properties.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution reactions using a bromopropyl precursor and 5-nitroisoindoline-1,3-dione. A modified procedure involves reacting 2-hydroxyisoindoline-1,3-dione derivatives with brominated alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 4.2–4.5 ppm for bromopropyl protons) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolves molecular conformation and confirms the bromopropyl-nitroisoindoline linkage (e.g., C–Br bond length ~1.9 Å) .

- NMR spectroscopy : ¹H NMR identifies nitro group deshielding (aromatic protons at δ 8.2–8.5 ppm) and bromopropyl chain integration .

- Mass spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ at m/z 328.02 (calculated: 328.01) .

Q. What safety precautions are essential when handling this compound?

- Acute toxicity : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

- Carcinogenicity : Classified as a potential carcinogen (IARC Group 2B); minimize exposure via engineering controls (e.g., local exhaust ventilation) .

Q. How should stability and storage conditions be managed?

Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar). Stability studies indicate decomposition at >40°C or under UV light. Monitor via periodic HPLC to detect nitro group reduction or bromine hydrolysis .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?

The nitro group enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., thiols in enzyme active sites). In anti-cancer studies, nitroisoindoline derivatives intercalate DNA via planar aromatic stacking, as shown in structural analogs with IC₅₀ values <10 µM against HeLa cells . Mechanistic studies recommend using fluorescence quenching assays to track DNA binding .

Q. What contradictions exist in reported physical data, and how can they be resolved?

Discrepancies in melting points (e.g., 70–76°C vs. literature reports of 68–72°C) may arise from polymorphic forms or residual solvents. Resolve via differential scanning calorimetry (DSC) and powder XRD to identify crystalline phases . Cross-validate with thermogravimetric analysis (TGA) to exclude solvent effects.

Q. Can this compound serve as a precursor for enzyme inhibitors or prodrugs?

Yes. The bromopropyl chain allows functionalization via Suzuki coupling or click chemistry. For example:

Q. How does steric hindrance from the bromopropyl chain affect reactivity in cross-coupling reactions?

The chain’s flexibility reduces steric constraints, enabling efficient coupling with arylboronic acids (e.g., Suzuki-Miyaura reactions). However, bulkier substituents on the isoindoline ring may require elevated temperatures (80–100°C) or longer reaction times (24–48 hrs) . Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).

Methodological Notes

- Contradiction Management : Always cross-validate melting points and spectral data with multiple techniques (e.g., DSC + XRD) .

- Safety Compliance : Follow IARC guidelines for carcinogen handling, including annual health surveillance for lab personnel .

- Synthetic Optimization : Use microwave reactors to reduce reaction times and improve yields in cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.